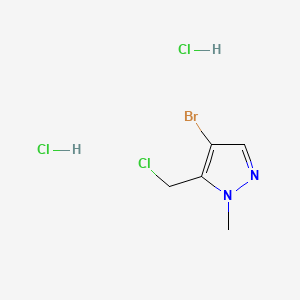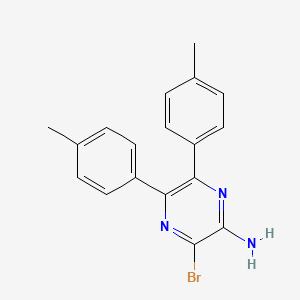
2-Methyl-3-(2-morpholin-4-ylethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(2-morpholin-4-ylethoxy)aniline is an organic compound with the molecular formula C12H18N2O2 It is a derivative of aniline, featuring a morpholine ring attached via an ethoxy linker to the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-morpholin-4-ylethoxy)aniline typically involves the nucleophilic substitution of a suitable aniline derivative with a morpholine-containing reagent. One common method involves the reaction of 2-methyl-3-nitroaniline with 2-(morpholin-4-yl)ethanol under basic conditions, followed by reduction of the nitro group to an amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times. The use of palladium-catalyzed amination reactions is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(2-morpholin-4-ylethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
2-Methyl-3-(2-morpholin-4-ylethoxy)aniline has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(2-morpholin-4-ylethoxy)aniline involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, potentially modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes .
Propriétés
Formule moléculaire |
C13H20N2O2 |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
2-methyl-3-(2-morpholin-4-ylethoxy)aniline |
InChI |
InChI=1S/C13H20N2O2/c1-11-12(14)3-2-4-13(11)17-10-7-15-5-8-16-9-6-15/h2-4H,5-10,14H2,1H3 |
Clé InChI |
MRUKUFWNVMXWBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1OCCN2CCOCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13845102.png)




![(4-Chlorobenzo[b]thiophen-2-yl)(piperazin-1-yl)methanone](/img/structure/B13845134.png)
![1-[Bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6-heptadeuterio-6-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;deuterium monohydride](/img/structure/B13845138.png)




